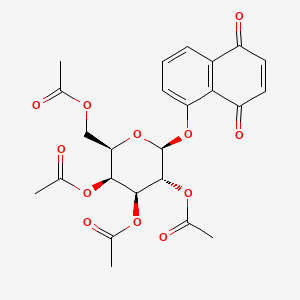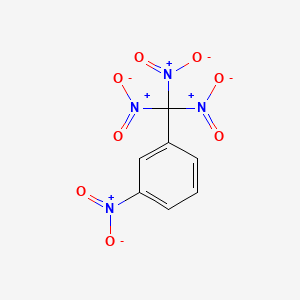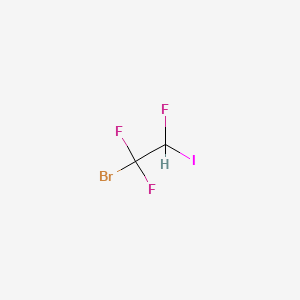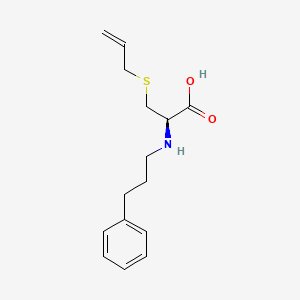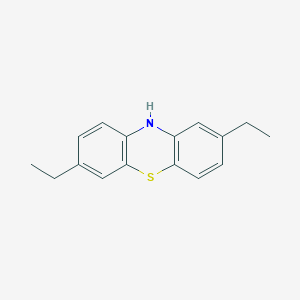
2,7-Diethyl-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diethyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diethyl-10H-phenothiazine typically involves the alkylation of phenothiazine. One common method is the reaction of phenothiazine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation at the 2 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Diethyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or other substituted phenothiazine derivatives
Aplicaciones Científicas De Investigación
2,7-Diethyl-10H-phenothiazine has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,7-Diethyl-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its wide range of bioactivities.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Methylene Blue: An early antimalarial drug and a dye
Comparison: 2,7-Diethyl-10H-phenothiazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for applications where these properties are crucial, such as in organic electronics and as a fluorescent probe. Compared to other phenothiazine derivatives, it may offer advantages in terms of stability and reactivity .
Propiedades
Número CAS |
65703-20-0 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
2,7-diethyl-10H-phenothiazine |
InChI |
InChI=1S/C16H17NS/c1-3-11-6-8-15-14(9-11)17-13-7-5-12(4-2)10-16(13)18-15/h5-10,17H,3-4H2,1-2H3 |
Clave InChI |
VHSJJHYEQGOAGG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


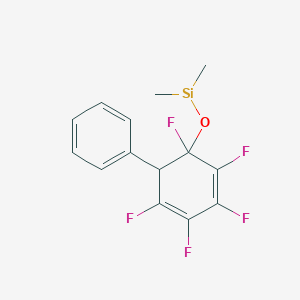
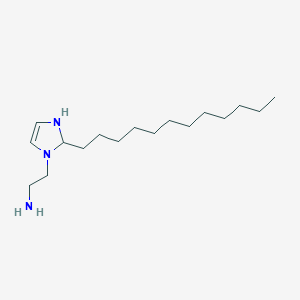

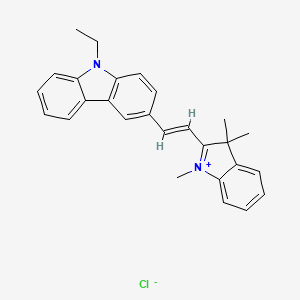

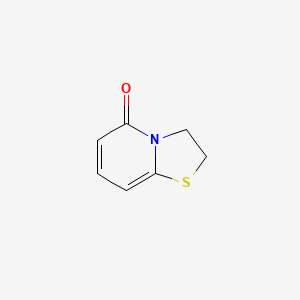
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)


